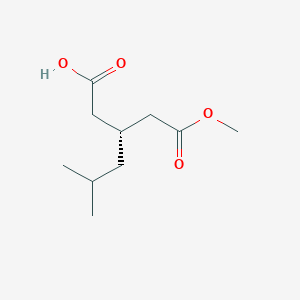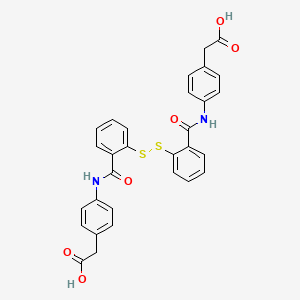
2,2'-Dithiobis(N-phenylaceticacid)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-phenylaceticacid)benzamide) typically involves the reaction of N-phenylacetic acid with benzamide in the presence of a disulfide-forming reagent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the formation of the desired disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis(N-phenylaceticacid)benzamide) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
2,2’-Dithiobis(N-phenylaceticacid)benzamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-phenylaceticacid)benzamide) involves its ability to undergo redox reactions, which can modulate various biological pathways. The disulfide bond plays a crucial role in its activity, allowing it to interact with thiol-containing proteins and enzymes, thereby affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of a phenyl group.
2,2’-Dithiobis(benzamide): Lacks the phenylacetic acid groups.
Benzamide, 2,2’-dithiobis[N,N-dimethyl-]: Contains dimethyl groups instead of phenylacetic acid groups
Uniqueness
2,2’-Dithiobis(N-phenylaceticacid)benzamide) is unique due to its combination of aromatic rings, carboxylic acid groups, and a disulfide bond, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
96835-64-2 |
|---|---|
Formule moléculaire |
C30H24N2O6S2 |
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
2-[4-[[2-[[2-[[4-(carboxymethyl)phenyl]carbamoyl]phenyl]disulfanyl]benzoyl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C30H24N2O6S2/c33-27(34)17-19-9-13-21(14-10-19)31-29(37)23-5-1-3-7-25(23)39-40-26-8-4-2-6-24(26)30(38)32-22-15-11-20(12-16-22)18-28(35)36/h1-16H,17-18H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36) |
Clé InChI |
IUGOMRJDGNTFTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



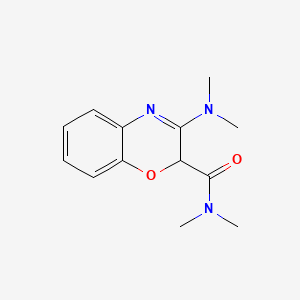


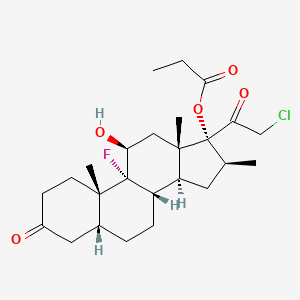

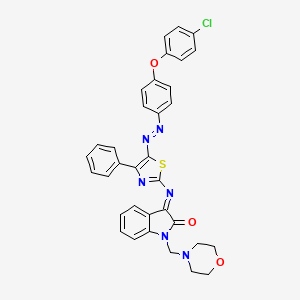

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)



